Benzene, 1,2-bis[(2-propynyloxy)methyl]-
Overview
Description
Benzene, 1,2-bis[(2-propynyloxy)methyl]-: is an organic compound with the molecular formula C14H14O2. It features a benzene ring substituted with two propynyloxy groups at the 1 and 2 positions. This compound is known for its unique structural properties, including the presence of two triple bonds and two ether linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis[(2-propynyloxy)methyl]- typically involves the reaction of benzene-1,2-diol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,2-bis[(2-propynyloxy)methyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,2-bis[(2-propynyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the triple bonds to single bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles like thiols or amines, aprotic solvents, mild to moderate temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Thiol or amine-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,2-bis[(2-propynyloxy)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis[(2-propynyloxy)methyl]- involves its interaction with molecular targets through its reactive functional groups. The propynyloxy groups can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with target molecules. This compound can modulate biological pathways by altering the structure and function of proteins and enzymes .
Comparison with Similar Compounds
Benzene, 1,2-diol: Lacks the propynyloxy groups, making it less reactive in certain chemical reactions.
Benzene, 1,2-bis(methoxy): Contains methoxy groups instead of propynyloxy groups, resulting in different reactivity and applications.
Benzene, 1,2-bis(ethynyloxy):
Uniqueness: Benzene, 1,2-bis[(2-propynyloxy)methyl]- is unique due to the presence of propynyloxy groups, which confer distinct reactivity and enable a wide range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1,2-bis(prop-2-ynoxymethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-9-15-11-13-7-5-6-8-14(13)12-16-10-4-2/h1-2,5-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZOMHOKTLWQBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CC=CC=C1COCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90767630 | |
Record name | 1,2-Bis{[(prop-2-yn-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90767630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126422-60-4 | |
Record name | 1,2-Bis{[(prop-2-yn-1-yl)oxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90767630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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